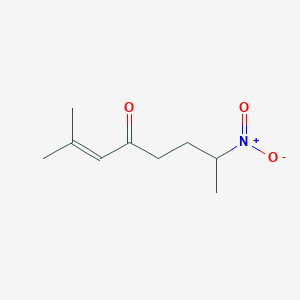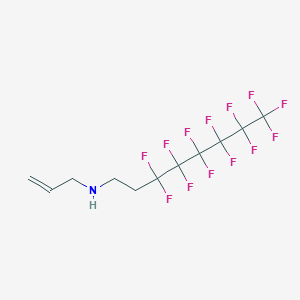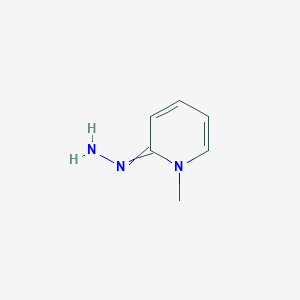
2(1H)-Pyridinone, 1-methyl-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylpyridin-2-one hydrazone is a heterocyclic compound that features a pyridine ring with a methyl group at the 1-position and a hydrazone functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methylpyridin-2-one hydrazone can be synthesized through the condensation reaction of 1-methylpyridin-2-one with hydrazine hydrate. The reaction typically occurs in the presence of a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
1-methylpyridin-2-one+hydrazine hydrate→1-methylpyridin-2-one hydrazone
Industrial Production Methods
Industrial production of 1-methylpyridin-2-one hydrazone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methylpyridin-2-one hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines or reduced hydrazones.
Substitution: Substituted hydrazone derivatives.
Applications De Recherche Scientifique
1-methylpyridin-2-one hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-methylpyridin-2-one hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pyridone hydrazone: Similar structure but lacks the methyl group at the 1-position.
1-methylpyridin-4-one hydrazone: Similar structure but with the hydrazone group at the 4-position.
Quinazolinone hydrazone: Contains a different heterocyclic core but similar functional groups.
Uniqueness
1-methylpyridin-2-one hydrazone is unique due to the specific positioning of the methyl and hydrazone groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
28219-35-4 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
(1-methylpyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3 |
Clé InChI |
AGQSTVBBSLABBN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=CC1=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


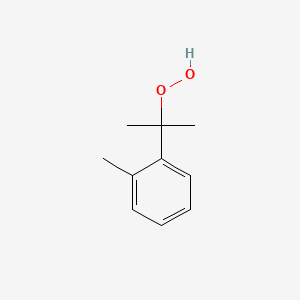
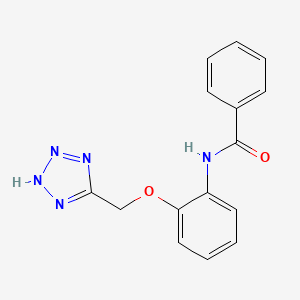
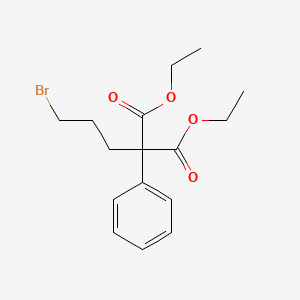
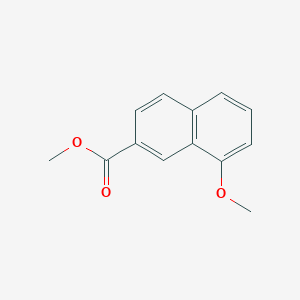

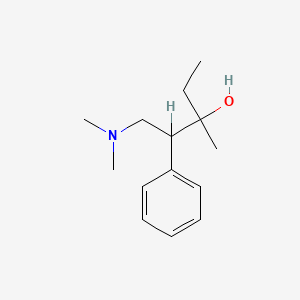
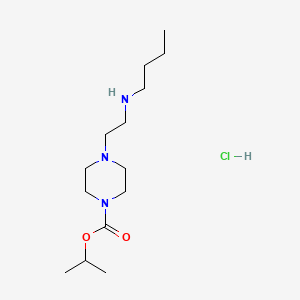
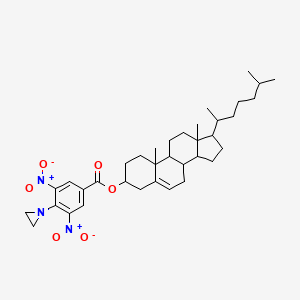
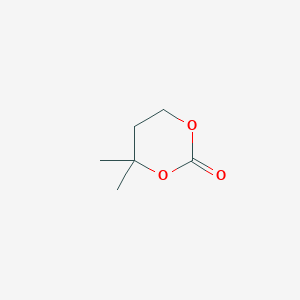
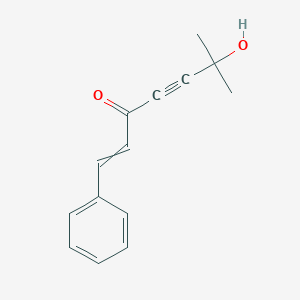
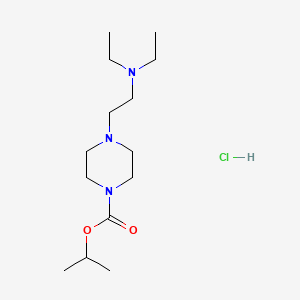
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
